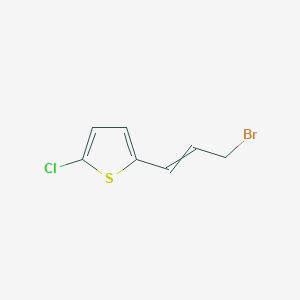

3-(5-Chlorothiophen-2-yl)allyl bromide

Description

3-(5-Chlorothiophen-2-yl)allyl bromide is a brominated allylic compound featuring a 5-chlorothiophene substituent. This structure combines the reactivity of an allyl bromide group with the electronic effects of the chlorothiophene moiety, making it valuable in organic synthesis and materials science.

Applications may span pharmaceuticals, agrochemicals, and optoelectronic materials, as seen in structurally related compounds .

Properties

Molecular Formula |

C7H6BrClS |

|---|---|

Molecular Weight |

237.55 g/mol |

IUPAC Name |

2-(3-bromoprop-1-enyl)-5-chlorothiophene |

InChI |

InChI=1S/C7H6BrClS/c8-5-1-2-6-3-4-7(9)10-6/h1-4H,5H2 |

InChI Key |

FHKVYSWHLRBZFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C=CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares structural attributes of 3-(5-chlorothiophen-2-yl)allyl bromide with other allyl and benzyl halides:

| Compound | Molecular Formula | Key Substituents | Key Electronic Effects |

|---|---|---|---|

| 3-(5-Chlorothiophen-2-yl)allyl bromide | C₇H₆BrClS | 5-Chlorothiophene, Allyl-Br | Electron-withdrawing (Cl, S), Polarizable C-Br bond |

| Allyl bromide | C₃H₅Br | Allyl-Br | Polarizable C-Br bond, no aromaticity |

| Crotyl bromide | C₄H₇Br | Substituted allyl-Br | Steric hindrance from methyl group |

| Benzyl bromide | C₇H₇Br | Benzyl-Br | Resonance stabilization (benzene ring) |

| (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one | C₁₂H₈ClOS₂ | Chlorothiophene, Chalcone | Extended conjugation, dipole moment |

Key Observations :

- The chlorothiophene group in 3-(5-chlorothiophen-2-yl)allyl bromide introduces electron-withdrawing effects, which can stabilize transition states in nucleophilic substitutions or metal-catalyzed reactions .

- Allyl bromide lacks aromatic substituents, making it more reactive but less stabilized than its chlorothiophene analogue .

Reactivity in Alkylation and Coupling Reactions

Allyl halides are widely used as alkylating agents. Comparative reactivity data are summarized below:

Key Observations :

- Allyl iodide outperforms allyl bromide in allylation reactions due to the superior leaving group ability of iodide .

- The chlorothiophene substituent in 3-(5-chlorothiophen-2-yl)allyl bromide may facilitate metal-catalyzed coupling (e.g., Suzuki or Heck reactions) by stabilizing intermediates through resonance .

Physical and Chemical Properties

| Property | Allyl Bromide | 3-(5-Chlorothiophen-2-yl)allyl Bromide (Predicted) | Benzyl Bromide |

|---|---|---|---|

| Boiling Point (°C) | 71–73 | ~200–220 (estimated) | 198–200 |

| Solubility | Miscible in organic solvents | Moderate in polar aprotic solvents | Low in water |

| Bond Dissociation Energy (C–X) | ~280 kJ/mol (C–Br) | ~280 kJ/mol (C–Br) + electronic effects | ~335 kJ/mol (C–Br) |

Key Observations :

Key Observations :

- Substituted allyl bromides may pose additional hazards due to aromatic substituents, necessitating rigorous safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.